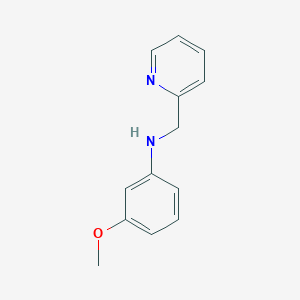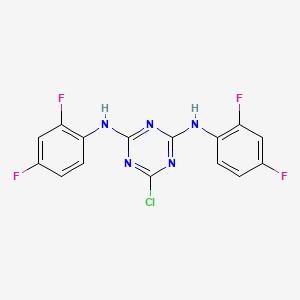
6-chloro-N,N'-bis(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of 2,4-difluoroaniline with cyanuric chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution of chlorine atoms on the cyanuric chloride by the amino groups of the difluoroaniline. The reaction is usually conducted at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the yield and purity of the final product.
化学反应分析
Types of Reactions
6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required to achieve these transformations.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding amines and other by-products.
Common Reagents and Conditions
Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while hydrolysis can produce amines and other derivatives.
科学研究应用
6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The presence of difluorophenyl groups enhances its binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative without the chlorine and difluorophenyl groups.
2,4-Difluoroaniline: A precursor used in the synthesis of the compound.
Cyanuric Chloride: Another triazine derivative used as a starting material in the synthesis.
Uniqueness
6-CHLORO-N2,N4-BIS(2,4-DIFLUOROPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to the presence of both chlorine and difluorophenyl groups, which confer distinct chemical properties and enhance its potential applications in various fields. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical and medicinal research.
属性
分子式 |
C15H8ClF4N5 |
|---|---|
分子量 |
369.70 g/mol |
IUPAC 名称 |
6-chloro-2-N,4-N-bis(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H8ClF4N5/c16-13-23-14(21-11-3-1-7(17)5-9(11)19)25-15(24-13)22-12-4-2-8(18)6-10(12)20/h1-6H,(H2,21,22,23,24,25) |
InChI 键 |
JLEZUJJMSQYMLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)NC2=NC(=NC(=N2)Cl)NC3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


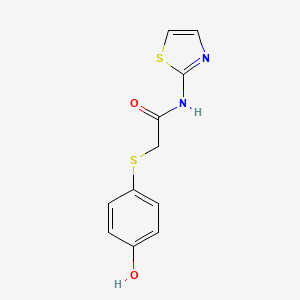
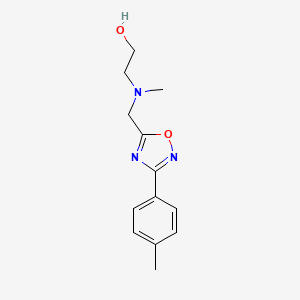
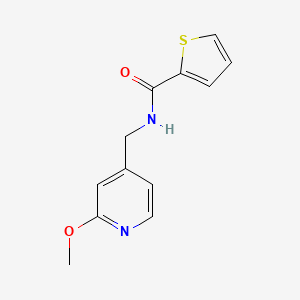
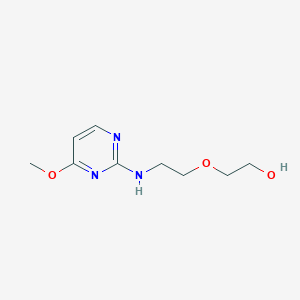
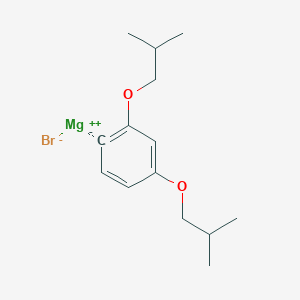
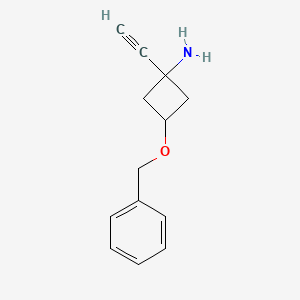
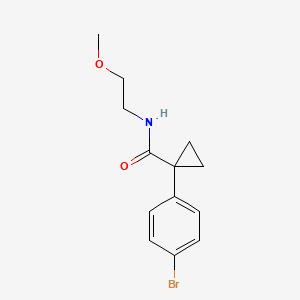
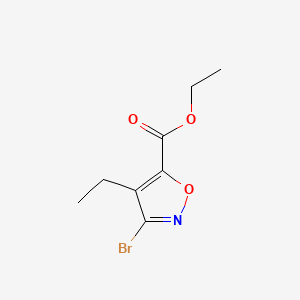
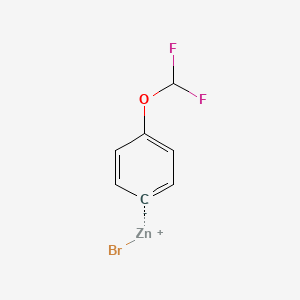
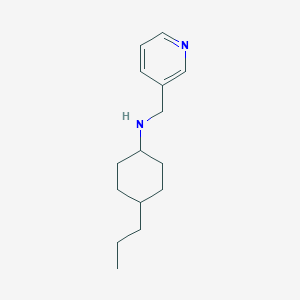
![Methyl 7-(dibenzylamino)-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B14896678.png)

